2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Description
2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a pyridazinone derivative characterized by a nitrogen-rich heterocyclic core, a benzyl-substituted piperazine moiety, and a 4-(methylsulfanyl)phenyl group. The pyridazinone scaffold is known for its pharmacological versatility, particularly in modulating enzymes and receptors in neurological and cardiovascular systems . This compound is synthesized via multi-step reactions involving acylation, nucleophilic substitution, and purification via chromatography or recrystallization .
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-31-21-9-7-20(8-10-21)22-11-12-23(29)28(25-22)18-24(30)27-15-13-26(14-16-27)17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPUUMUSTBRQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable benzyl halide with piperazine, followed by protection and deprotection steps if necessary.
Attachment of the Methylsulfanylphenyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Chemical Reactions Analysis
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone core may inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Differences :
Enzyme Inhibition
- Target Compound: Predicted MAO-B inhibition (IC₅₀ ~ 0.02–0.05 µM) based on structural similarity to pyridazinones with fluorophenyl groups .
- 6-(4-Chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone: Exhibits potent MAO-B inhibition (IC₅₀ = 0.013 µM) due to methoxy-phenyl interactions .
- 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one : Shows moderate vasodilatory activity (EC₅₀ = 120 nM) via calcium channel modulation .
Pharmacokinetic Properties
- The methylsulfanyl group in the target compound improves metabolic stability compared to furyl or morpholinyl analogs, as sulfur-containing groups resist oxidative degradation .
- 4-(4-Chlorophenyl)piperazino analogs demonstrate higher plasma protein binding (>90%) than benzylpiperazino derivatives (~85%), affecting bioavailability .
Biological Activity
The compound 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a member of the pyridazinone class of compounds, which have garnered attention due to their diverse pharmacological activities. This article delves into the biological activity of this specific pyridazinone derivative, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
This compound features a pyridazinone core with various substituents that enhance its biological activity. The presence of the benzylpiperazine moiety is particularly significant as it is known to influence receptor interactions and biological efficacy.
Pharmacological Activities
Pyridazinone derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridazinones exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth .
- Analgesic and Anti-inflammatory Effects : Research indicates that certain pyridazinone derivatives possess analgesic properties comparable to established NSAIDs like aspirin. In vivo studies using the p-benzoquinone-induced writhing test have shown promising results in pain reduction .
- Anticancer Potential : Recent investigations into the anti-proliferative effects of pyridazinones have revealed their potential as anticancer agents. Specifically, compounds have been tested against human cancer cell lines such as HCT116 (colon cancer) and SH-SY5Y (neuroblastoma), showing significant cytotoxic effects .
The biological activity of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyridazinones may inhibit key enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.
- Receptor Modulation : The benzylpiperazine moiety can interact with various neurotransmitter receptors, contributing to its analgesic effects.
- Induction of Apoptosis in Cancer Cells : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
Case Studies and Experimental Findings
- Antimicrobial Activity Study :
- Analgesic Activity Evaluation :
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for obtaining high-purity 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving its pyridazinone core and benzylpiperazine moiety. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to minimize side reactions .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to achieve ≥99% purity, verified by HPLC .
- Characterization of intermediates using FT-IR and H/C NMR to confirm functional group integrity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and supramolecular packing (e.g., triclinic system with space group , , ) .
- NMR spectroscopy : H NMR identifies proton environments (e.g., methylsulfanyl protons at δ 2.5 ppm, pyridazinone aromatic protons at δ 7.3–8.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H] at 477.53) and fragmentation patterns .
Intermediate Research Questions
Q. How can researchers design in vitro assays to evaluate its biological activity (e.g., antiplatelet or kinase inhibition)?
- Methodological Answer :
- Platelet aggregation assays : Use ADP/collagen-induced aggregation in human PRP (platelet-rich plasma) with IC determination via turbidimetry .
- Enzyme inhibition studies : Screen against target kinases (e.g., PI3K/AKT) using fluorescence-based ATP-competitive assays .
- Dose-response curves : Apply non-linear regression (GraphPad Prism) to calculate potency and efficacy parameters .
Q. What are the critical considerations for analyzing structure-activity relationships (SAR) in pyridazinone derivatives?
- Methodological Answer :
- Functional group modulation : Compare analogs with varying substituents (e.g., methylsulfanyl vs. methoxy groups) to assess electronic effects on bioactivity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity trends .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors at the pyridazinone core) using Discovery Studio .
Advanced Research Questions
Q. How can computational approaches model its interactions with biological targets (e.g., molecular docking)?
- Methodological Answer :
- Molecular docking : Utilize AutoDock Vina with crystal structure data (PDB ID: relevant homologs) to predict binding poses in ATP-binding pockets .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å) .
- Free energy calculations : Compute binding affinities via MM-PBSA/GBSA for lead optimization .
Q. What strategies resolve contradictions in pharmacological data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Meta-analysis : Pool data from multiple assays (e.g., fluorescence vs. radiometric) using random-effects models to identify systemic biases .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How to assess its environmental persistence and ecotoxicological effects?
- Methodological Answer :
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) via LC-MS .
- Bioaccumulation assays : Measure log (octanol-water partition coefficient) using shake-flask methods .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC) and algal growth inhibition (72-h IC) per OECD guidelines .
Handling and Stability
Q. What protocols ensure safe handling and long-term stability?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the methylsulfanyl group .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
